

Brofaromine: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

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An in-depth review of Brofaromine's efficacy and safety profile in the treatment of depression and anxiety disorders compared to alternative therapies, supported by data from multiple clinical trials.

Brofaromine, a selective and reversible inhibitor of monoamine oxidase A (RIMA) with additional serotonin reuptake inhibitory properties, has been the subject of numerous clinical investigations for the treatment of major depression, panic disorder, and social phobia.[1][2] This guide provides a meta-analysis of key clinical trials, comparing the efficacy and tolerability of Brofaromine against placebo and other established antidepressant drug classes, including tricyclic antidepressants (TCAs), standard monoamine oxidase inhibitors (MAOIs), and selective serotonin reuptake inhibitors (SSRIs).

Comparative Efficacy in Major Depression

A meta-analysis of studies on reversible inhibitors of monoamine oxidase type A (RIMAs) confirmed that Brofaromine is as effective as tricyclic antidepressants and better tolerated.[3][4] In comparative controlled studies with a total of 899 patients, Brofaromine was found to be at least as efficacious as the TCA imipramine and the standard MAOIs tranylcypromine and phenelzine.[1]



Comparison Group	Number of Patients (Brofaromine Group)	Number of Patients (Comparison Group)	Outcome	Reference
Imipramine	609 (in total with Brofaromine)	609 (in total with Imipramine)	Comparable efficacy; 58-66% of patients in both groups showed at least a 50% reduction in HAM-D total score. Brofaromine was superior in tolerability.	[1][5]
Tranylcypromine	132 (in two trials)	-	Comparable efficacy, including in treatment-resistant depression.	[1]
Phenelzine	-	158 (in one study)	No difference in efficacy between Brofaromine (150 mg/day) and phenelzine (45 mg/day).	[1]
Placebo	111	109	Brofaromine (150 mg/day) was significantly better than placebo on multiple efficacy measures, including the	[1][6]







Depression Scale (HAM-D)

and Beck

Hamilton

Depression

Inventory.

Efficacy in Anxiety Disorders

Brofaromine has also demonstrated efficacy in the treatment of panic disorder and social phobia.

Panic Disorder:

In a 12-week double-blind, placebo-controlled study involving 30 patients with panic disorder, Brofaromine (150 mg daily) led to a clinically relevant improvement in over 70% of patients, whereas no significant improvement was seen with placebo.[7] While there was a significant reduction in anxiety symptoms and agoraphobic avoidance, a significant reduction in the number of panic attacks was not observed.[7] Another study comparing Brofaromine to the TCA clomipramine in patients with panic disorder found both treatments to be equally effective in reducing the number of panic attacks.[8] A comparison with the SSRI fluvoxamine also showed equal efficacy in treating panic disorder.[9]



Comparison Group	Number of Patients (Brofaromine Group)	Number of Patients (Comparison Group)	Key Findings	Reference
Placebo	-	30 (total in study)	Over 70% of patients on Brofaromine showed clinically relevant improvement compared to no significant improvement on placebo.	[7]
Clomipramine	-	-	Comparable reduction in the number of panic attacks.	[8]
Fluvoxamine	15	15	Equally effective in reducing panic attacks and agoraphobic avoidance.	[9]

Social Phobia:

A multicenter, placebo-controlled, double-blind study with 102 outpatients with social phobia demonstrated that Brofaromine produced a significantly greater improvement in Liebowitz Social Anxiety Scale (LSAS) scores compared to placebo.[10][11]

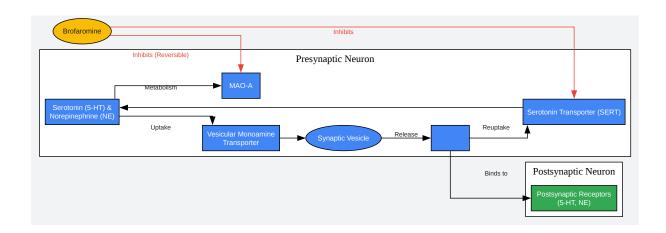


Comparison Group	Number of Patients (Brofaromine Group)	Number of Patients (Comparison Group)	Outcome	Reference
Placebo	52	50	Brofaromine led to a significantly greater decrease in LSAS scores from baseline compared to placebo.	[10][11]

Mechanism of Action

Brofaromine's therapeutic effects are attributed to its dual mechanism of action. It is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.[2][12] By inhibiting MAO-A, Brofaromine increases the levels of these neurotransmitters in the brain. Additionally, it possesses serotonin reuptake inhibitory properties, further enhancing serotonergic activity.[2][12][13] This dual action may contribute to its broad spectrum of antidepressant and anxiolytic effects.





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Mechanism of action of Brofaromine.

Experimental Protocols

The clinical trials cited in this guide generally followed a double-blind, randomized, controlled design. Below is a generalized workflow for these studies.

Typical Clinical Trial Workflow:

- Patient Recruitment: Patients diagnosed with major depression, panic disorder, or social phobia according to established diagnostic criteria (e.g., DSM-III-R) were recruited.
- Washout Period: A single-blind placebo washout period, typically lasting one to two weeks, was implemented to exclude placebo responders.
- Randomization: Patients were randomly assigned to receive either Brofaromine or the comparison treatment (placebo or active control).

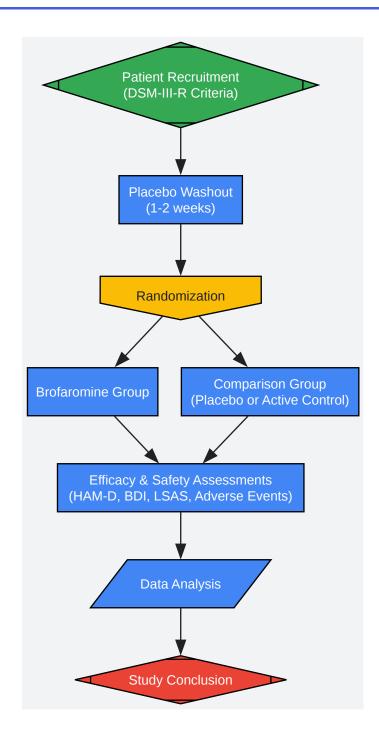




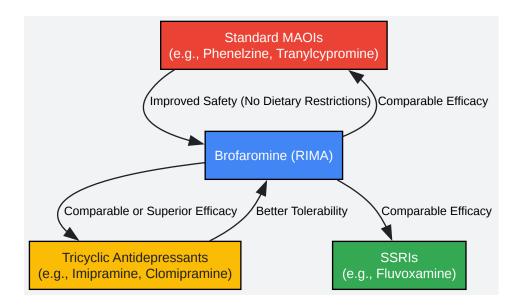


- Treatment Period: The treatment duration typically ranged from 4 to 12 weeks. Dosages of Brofaromine were often initiated at a lower dose and titrated up to a target dose (e.g., 150 mg/day).
- Efficacy and Safety Assessments: Standardized rating scales were used to assess efficacy
 at baseline and at regular intervals throughout the study. These included the Hamilton
 Depression Scale (HAM-D), the Beck Depression Inventory (BDI), the Hamilton Rating Scale
 for Anxiety (HAM-A), and the Liebowitz Social Anxiety Scale (LSAS). Adverse events were
 systematically recorded at each visit.
- Data Analysis: Statistical analyses were performed to compare the changes in efficacy measures between the treatment groups.









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- To cite this document: BenchChem. [Brofaromine: A Comparative Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667868#meta-analysis-of-clinical-trials-involving-brofaromine]

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